molecular formula C10H12ClF2NO2 B13089172 methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride

methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride

Cat. No.: B13089172
M. Wt: 251.66 g/mol
InChI Key: AIASRTLTJIQDIV-SBSPUUFOSA-N
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Description

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C10H11F2NO2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and methylamine.

    Condensation Reaction: The 2,5-difluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The amine is esterified with methanol in the presence of an acid catalyst to form the final product, methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
  • Methyl (2R)-2-amino-3-(3,5-difluorophenyl)propanoate
  • Methyl (2R)-2-amino-3-(2,6-difluorophenyl)propanoate

Uniqueness

Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12ClF2NO2

Molecular Weight

251.66 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1

InChI Key

AIASRTLTJIQDIV-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=CC(=C1)F)F)N.Cl

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)F)F)N.Cl

Origin of Product

United States

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